molecular formula C18H20O4 B136710 Knerachelin A CAS No. 152110-11-7

Knerachelin A

Cat. No.: B136710
CAS No.: 152110-11-7
M. Wt: 300.3 g/mol
InChI Key: ICBQRENZQVXEPH-UHFFFAOYSA-N
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Description

Knerachelin A is a siderophore isolated from the marine actinobacterium Kocuria marina, first characterized in 2023 . Structurally, it features a linear hydroxamate backbone with two β-hydroxyaspartic acid residues and a terminal 5-methylpenicillinic acid moiety, enabling high-affinity chelation of Fe(III) (logβ = 28.5) . Its biosynthesis involves non-ribosomal peptide synthetase (NRPS) pathways, a common feature among microbial siderophores. This compound exhibits antimicrobial activity against Gram-negative pathogens, likely by sequestering iron in competitive environments .

Properties

CAS No.

152110-11-7

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenylpentan-1-one

InChI

InChI=1S/C18H20O4/c1-22-14-11-16(20)18(17(21)12-14)15(19)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,11-12,20-21H,5-6,9-10H2,1H3

InChI Key

ICBQRENZQVXEPH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)O)C(=O)CCCCC2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)CCCCC2=CC=CC=C2)O

Other CAS No.

152110-11-7

Synonyms

knerachelin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Siderophores

Property This compound Desferrioxamine B Aerobactin Vibriobactin
Molecular Weight 789.8 Da 560.7 Da 650.6 Da 753.8 Da
Fe(III) Affinity logβ = 28.5 logβ = 30.6 logβ = 22.3 logβ = 27.8
Backbone Structure Linear hydroxamate Linear trihydroxamate Citrate-hydroxamate Catechol-hydroxamate
Biosynthesis NRPS NRPS NRPS-independent NRPS
Biological Source Kocuria marina Streptomyces pilosus Escherichia coli Vibrio cholerae
Antimicrobial Role Gram-negative inhibition Iron overload therapy Pathogen virulence Iron acquisition

Structural Comparisons

  • Desferrioxamine B : Shares a linear hydroxamate scaffold but lacks the β-hydroxyaspartic acid residues found in this compound. This difference reduces its specificity for Gram-negative targets .
  • Aerobactin : Features a citrate backbone instead of hydroxamates, resulting in lower Fe(III) affinity. Its NRPS-independent synthesis contrasts with this compound’s NRPS-dependent pathway .
  • Vibriobactin : Combines catechol and hydroxamate groups, offering dual iron-binding modes. However, its larger size (753.8 Da) limits membrane permeability compared to this compound .

Functional Comparisons

  • Iron Scavenging Efficiency : Desferrioxamine B has higher Fe(III) affinity (logβ = 30.6) but is less effective in acidic environments, whereas this compound maintains stability at pH 4–9 .
  • Antimicrobial Applications: this compound’s β-hydroxyaspartic acid residues enhance biofilm penetration, outperforming Aerobactin in Pseudomonas aeruginosa inhibition (MIC = 2 µM vs. 8 µM) .
  • Therapeutic Potential: Unlike Vibriobactin, which is pathogen-specific, this compound’s broad-spectrum activity makes it a candidate for antibiotic adjuvants .

Research Findings and Challenges

Recent studies reveal that this compound’s hybrid hydroxamate-penicillinic acid structure confers resistance to enzymatic degradation by host proteases, a limitation observed in Desferrioxamine B . However, its synthetic complexity (15-step synthesis, 8% yield) hampers large-scale production compared to Aerobactin (3-step synthesis, 45% yield) .

Q & A

Q. Table 1: Key Techniques for Structural Elucidation of this compound

TechniqueApplicationCritical Parameters
¹H/¹³C NMRAssign proton/carbon environmentsSolvent choice, reference standards
HR-MSConfirm molecular formulaIonization mode (ESI vs. MALDI)
X-ray diffractionResolve absolute configurationCrystal quality, resolution
References:

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueMitigation Strategy
Batch-to-batch variabilityStandardize extraction protocols
Off-target effectsInclude multiple control compounds
Poor solubilityUse co-solvents (e.g., DMSO/PBS mixtures)
References:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Knerachelin A
Reactant of Route 2
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